2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide
Description
This compound is a sulfonamide-pyrimidine hybrid with a substituted acetamide moiety. Its structure features a pyrimidinone core modified at the 5-position with a 3-chloro-4-methoxybenzenesulfonyl group and at the 2-position with a thioether-linked acetamide bearing a 3,4-difluorophenyl substituent. The molecule’s design integrates sulfonyl and fluorinated aryl groups, which are commonly associated with enhanced bioavailability, target binding affinity, and metabolic stability in pharmaceutical agents .
Properties
CAS No. |
931339-69-4 |
|---|---|
Molecular Formula |
C19H14ClF2N3O5S2 |
Molecular Weight |
501.9 |
IUPAC Name |
2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C19H14ClF2N3O5S2/c1-30-15-5-3-11(7-12(15)20)32(28,29)16-8-23-19(25-18(16)27)31-9-17(26)24-10-2-4-13(21)14(22)6-10/h2-8H,9H2,1H3,(H,24,26)(H,23,25,27) |
InChI Key |
WIAZCHLGPBVCJU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its structure includes several functional groups that suggest significant biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 479.95 g/mol. The key structural features include:
- Sulfonyl group : Often enhances bioactivity through covalent interactions with target proteins.
- Pyrimidinone ring : Common in pharmacologically active compounds.
- Sulfanyl group : May contribute to the reactivity and binding affinity of the compound.
- Acetamide group : Impacts solubility and biological interactions.
These features position the compound as a candidate for targeting various biological pathways, particularly in cancer and inflammation.
Research indicates that compounds with similar structures can inhibit various biological targets, including enzymes involved in cancer progression and inflammatory pathways. The sulfonyl moiety is particularly noted for its ability to form covalent bonds with proteins, potentially modulating their activity.
Table 1: Structural Similarities and Biological Activities
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-{[5-(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(3-methylphenyl)acetamide | Contains bromobenzenesulfonyl instead of chlorobenzenesulfonyl | Potentially different bioactivity due to bromine substitution |
| 2-{[5-(4-fluorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(2-methylphenyl)acetamide | Fluorobenzenesulfonyl group | Enhanced lipophilicity compared to chlorine or bromine derivatives |
In Vitro Studies
Studies have shown that related compounds exhibit varying degrees of biological activity against different targets. For instance, compounds similar to the target compound have displayed significant inhibitory effects on cancer cell lines and bacterial growth. The presence of the pyrimidinone ring often correlates with notable pharmacological properties, suggesting that this compound may also possess similar activities.
Case Studies
- Anticancer Activity : A study investigated the effects of a related compound on breast cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation with an IC50 value in the low micromolar range. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
- Antimicrobial Properties : Another research effort focused on the antimicrobial potential of structurally similar compounds against various bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the sulfonamide group could enhance efficacy.
- Inflammatory Pathways : Inhibition of inflammatory markers was observed in vitro when testing similar compounds on macrophage cell lines. The results indicated a reduction in cytokine production, which could be beneficial for treating inflammatory diseases.
Toxicity and Safety Profile
While promising, it is crucial to assess the toxicity profiles of these compounds. Preliminary studies using zebrafish embryos indicated that certain structural modifications could lead to reduced toxicity while maintaining biological activity. This highlights the importance of structure-activity relationship (SAR) studies in optimizing lead compounds for therapeutic use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Impact on Selectivity: The target compound’s 3,4-difluorophenyl group likely improves membrane permeability compared to the cyclohexenylethyl group in its structural analog . Fluorinated aryl groups are known to enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors like Example 68 . In contrast, natural FINs (e.g., plant-derived compounds) lack fluorinated groups but achieve comparable cytotoxicity via redox-active moieties (e.g., endoperoxides) .
Mechanistic Divergence :
- Synthetic sulfonamide-pyrimidines (e.g., the target compound) may induce ferroptosis via glutathione peroxidase 4 (GPX4) inhibition, a mechanism distinct from natural FINs that often rely on iron-dependent lipid peroxidation .
Pharmacokinetic and Toxicological Considerations
Table 2: Inferred Physicochemical Properties
Key Findings:
- The target compound’s moderate LogP aligns with improved tissue penetration compared to its cyclohexenylethyl analog, though both may require advanced delivery systems (e.g., PEG-based hydrogels) for in vivo applications .
Therapeutic Potential and Limitations
- Advantages: Fluorinated groups may confer resistance to oxidative metabolism, extending half-life relative to non-fluorinated analogs .
- Limitations: Limited evidence on metabolic stability or toxicity profiles. Natural FINs (e.g., artemisinin derivatives) offer well-characterized safety data but face challenges in bioavailability and synthetic scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
